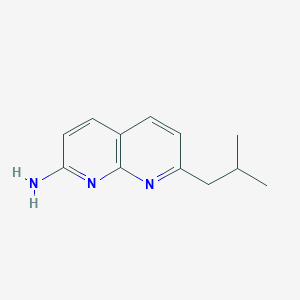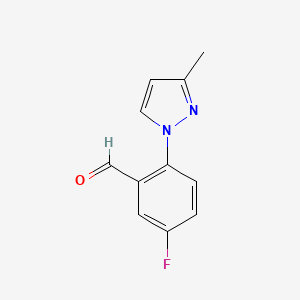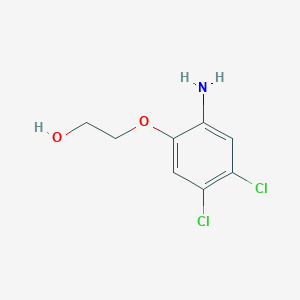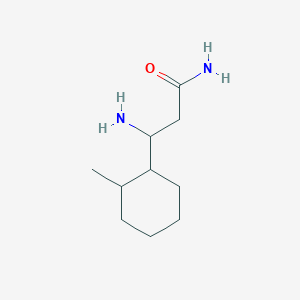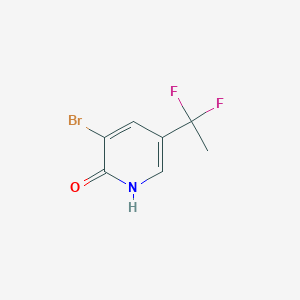
3-bromo-5-(1,1-difluoroethyl)-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(1,1-difluoroethyl)-1H-pyridin-2-one is a chemical compound with the molecular formula C7H6BrF2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position and a difluoroethyl group at the fifth position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(1,1-difluoroethyl)-1H-pyridin-2-one typically involves the bromination of 5-(1,1-difluoroethyl)-1H-pyridin-2-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, continuous stirring, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(1,1-difluoroethyl)-1H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the difluoroethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 3-substituted-5-(1,1-difluoroethyl)-1H-pyridin-2-ones.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-bromo-5-ethyl-1H-pyridin-2-one.
Scientific Research Applications
3-Bromo-5-(1,1-difluoroethyl)-1H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-bromo-5-(1,1-difluoroethyl)-1H-pyridin-2-one involves its interaction with specific molecular targets. The bromine and difluoroethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-ethyl-1H-pyridin-2-one
- 3-Bromo-5-(1,1-difluoroethyl)pyridine
- 3-Chloro-5-(1,1-difluoroethyl)-1H-pyridin-2-one
Uniqueness
3-Bromo-5-(1,1-difluoroethyl)-1H-pyridin-2-one is unique due to the presence of both bromine and difluoroethyl groups, which confer distinct chemical and biological properties. The difluoroethyl group enhances its lipophilicity and metabolic stability, while the bromine atom provides a site for further functionalization.
Properties
Molecular Formula |
C7H6BrF2NO |
|---|---|
Molecular Weight |
238.03 g/mol |
IUPAC Name |
3-bromo-5-(1,1-difluoroethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6BrF2NO/c1-7(9,10)4-2-5(8)6(12)11-3-4/h2-3H,1H3,(H,11,12) |
InChI Key |
ZGUBVOWVJAUDJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CNC(=O)C(=C1)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


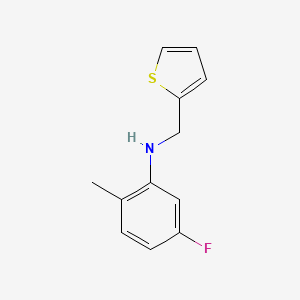
amine](/img/structure/B13322161.png)
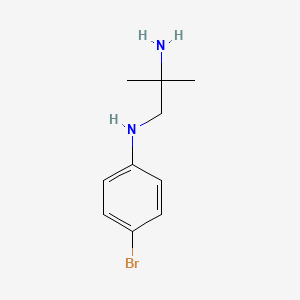
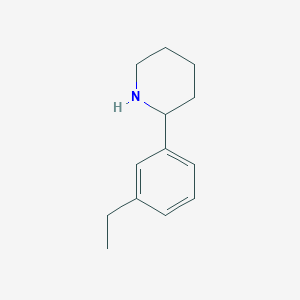
![2,7-Diethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13322176.png)
![8-Azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidin]-5'-one hydrochloride](/img/structure/B13322182.png)
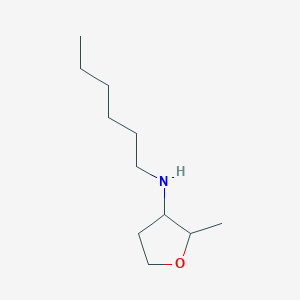
![3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL](/img/structure/B13322190.png)
